3-Imino-2-(prop-2-en-1-ylidene)cyclohexan-1-one

molecular weight ligand efficiency fragment-based screening

3-Imino-2-(prop-2-en-1-ylidene)cyclohexan-1-one (CAS 918428-23-6) is a small-molecule α,β-unsaturated iminoketone bearing a cyclohexanone scaffold with a 3-imino substituent and a 2-(prop-2-en-1-ylidene) exocyclic double bond. This architecture imparts a unique combination of an electrophilic enone system and a nucleophilic/tuneable imine nitrogen, placing it within the broader class of cyclohexanone-derived imines yet distinguishing it from simpler amino‑, alkylimino‑, or benzylimino‑cyclohexenone analogs.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 918428-23-6
Cat. No. B12602716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Imino-2-(prop-2-en-1-ylidene)cyclohexan-1-one
CAS918428-23-6
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC=CC=C1C(=N)CCCC1=O
InChIInChI=1S/C9H11NO/c1-2-4-7-8(10)5-3-6-9(7)11/h2,4,10H,1,3,5-6H2
InChIKeyBBSBMUPAUVZDMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Imino-2-(prop-2-en-1-ylidene)cyclohexan-1-one (CAS 918428-23-6): Core Identity, Molecular Descriptors, and In-Class Position for Scientific Procurement


3-Imino-2-(prop-2-en-1-ylidene)cyclohexan-1-one (CAS 918428-23-6) is a small-molecule α,β-unsaturated iminoketone bearing a cyclohexanone scaffold with a 3-imino substituent and a 2-(prop-2-en-1-ylidene) exocyclic double bond . This architecture imparts a unique combination of an electrophilic enone system and a nucleophilic/tuneable imine nitrogen, placing it within the broader class of cyclohexanone-derived imines yet distinguishing it from simpler amino‑, alkylimino‑, or benzylimino‑cyclohexenone analogs . Its compact core (C9H11NO, MW 149.19 g·mol⁻¹) and moderate lipophilicity (LogP = 1.97) make it a versatile scaffold for medchem exploration, fragment-based screening, and synthetic methodology development .

Why Generic Substitution of 3-Imino-2-(prop-2-en-1-ylidene)cyclohexan-1-one Fails: Quantified Physicochemical and Reactivity Gaps Versus In-Class Analogs


In-class compounds such as 3‑amino‑2‑cyclohexen‑1‑one (CAS 5220‑49‑5), (2E,3Z)‑2‑allylidene‑3‑(methylimino)cyclohexanone (CAS 918428‑24‑7), and (3E)‑3‑(benzylimino)‑2‑(prop‑2‑en‑1‑ylidene)cyclohexan‑1‑one share a cyclohexanone scaffold but differ fundamentally in the nature of the 3‑position substituent (‑NH₂ vs. ═NH vs. ═NCH₃ vs. ═NBn) [1]. This seemingly minor variation translates into quantifiable differences in molecular weight (±34 %), lipophilicity (ΔLogP ≈ 0.7), hydrogen‑bond donor/acceptor capacity, and steric bulk [1]. Consequently, these analogs cannot be interchanged without altering solubility, permeability, target‑binding topology, and synthetic reactivity profiles. The following quantitative evidence guide documents the measurable gaps that justify a deliberate procurement choice for 3‑imino‑2‑(prop‑2‑en‑1‑ylidene)cyclohexan‑1‑one over its closest alternatives.

Product‑Specific Quantitative Evidence Guide for 3‑Imino‑2‑(prop‑2‑en‑1‑ylidene)cyclohexan‑1‑one: Direct Comparator Data for Informed Procurement


Molecular Weight Differentiation: Lighter Core vs. Heavier Alkyl‑Imino Analogs Enables Tunable Ligand Efficiency

The target compound (MW 149.19 g·mol⁻¹) is 34 % heavier than the amino analog 3‑amino‑2‑cyclohexen‑1‑one (MW 111.14 g·mol⁻¹) but 8.6 % lighter than the N‑methylimino derivative (MW 163.22 g·mol⁻¹) [1]. This positions the title compound in an intermediate molecular‑weight window that balances target‑binding contacts with ligand efficiency, a critical criterion in fragment‑based drug discovery where every heavy atom must be justified.

molecular weight ligand efficiency fragment-based screening

Lipophilicity Gap: Higher LogP of the Free Imine vs. Primary Amino Analog Modulates Membrane Penetration

The target compound exhibits a calculated LogP of 1.97 versus 1.28 for 3‑amino‑2‑cyclohexen‑1‑one, a difference of ΔLogP = +0.69 . This 54 % relative increase in lipophilicity indicates that the free imine form is substantially more hydrophobic, which can enhance passive membrane permeability and blood‑brain barrier penetration potential relative to the primary amine.

lipophilicity LogP permeability

Hydrogen‑Bond Donor/Acceptor Profile: The Free Imine Provides a Single, Tuneable Donor Site, Avoiding the Ambident Reactivity of Primary Amines

3‑Imino‑2‑(prop‑2‑en‑1‑ylidene)cyclohexan‑1‑one possesses one hydrogen‑bond donor (the ═NH proton) and two acceptors (C═O and C═N), totalling three pharmacophoric points . In contrast, 3‑amino‑2‑cyclohexen‑1‑one has one donor (‑NH₂, counted as one site) and two acceptors, but the primary amine can act as both a hydrogen‑bond donor and acceptor in multiple orientations, introducing ambident character that can complicate target‑binding mode interpretation . The N‑benzylimino analog lacks a hydrogen‑bond donor entirely, eliminating key polar interactions . The title compound therefore uniquely delivers a single, well‑defined H‑bond donor while retaining the capacity for directional H‑bond acceptance, a profile highly desirable for structure‑based drug design.

hydrogen bond donor hydrogen bond acceptor target engagement

Synthetic Versatility: Concomitant Imine and Enone Functionalities Enable Orthogonal Reactivity Not Available in Saturated or Fully Aromatized Analogs

The title compound embeds both a reactive imine (C═N) and an α,β‑unsaturated carbonyl (enone) within the same cyclohexanone framework. This dual functionality permits orthogonal transformations—e.g., imine reduction, hydrolysis, or condensation concurrent with Michael addition or cycloaddition at the enone . By contrast, 3‑amino‑2‑cyclohexen‑1‑one lacks the imine moiety, limiting its synthetic handles, while the N‑benzylimino or N‑methylimino analogs sterically and electronically modulate the imine reactivity and may undergo undesired dealkylation under harsh conditions . The free imine of the title compound thus offers a balance of reactivity and stability that is exploited in the synthesis of fused heterocycles and complex natural‑product‑like scaffolds .

synthetic intermediate orthogonal reactivity heterocycle synthesis

Best‑Fit Research and Industrial Application Scenarios for 3‑Imino‑2‑(prop‑2‑en‑1‑ylidene)cyclohexan‑1‑one Derived from Quantitative Differentiation Evidence


Fragment‑Based Drug Discovery Requiring Intermediate‑MW, Moderately Lipophilic Scaffolds with Defined H‑Bond Donor Capacity

The target compound’s molecular weight (149.19 g·mol⁻¹) and LogP (1.97) place it in the ‘sweet spot’ for fragment libraries where ligand‑efficiency metrics are paramount . Its single, unambiguous hydrogen‑bond donor (═NH) simplifies the interpretation of crystallographic binding modes compared to the ambident primary amine of 3‑amino‑2‑cyclohexen‑1‑one . Procurement of this specific imino form ensures that the fragment’s physicochemical properties remain consistent across SAR campaigns, avoiding the confounding effects introduced by heavier N‑alkyl analogs (ΔMW ≥ 8.6 %) or the excessive hydrophilicity of the amino analog (ΔLogP ≈ –0.7) .

Synthetic Methodology Development Exploiting Orthogonal Imine–Enone Reactivity

Chemists designing cascade reactions, one‑pot syntheses, or diversity‑oriented libraries benefit from the title compound’s dual reactive centres . The imine can be selectively reduced, hydrolysed, or engaged in Staudinger‑type cycloadditions while leaving the enone intact for subsequent Michael additions or Diels–Alder reactions . This orthogonal reactivity is absent in 3‑amino‑2‑cyclohexen‑1‑one and is sterically/electronically altered in N‑alkylimino derivatives, making the free imine the preferred starting material for step‑economical heterocycle construction .

Physicochemical Profiling and Permeability Studies Where a Well‑Characterized ΔLogP of +0.69 Over the Amino Analog Is Required

For laboratories conducting systematic permeability or logD7.4 profiling of cyclohexanone‑derived scaffolds, the documented LogP difference of 0.69 units between the target compound and 3‑amino‑2‑cyclohexen‑1‑one provides a quantifiable baseline . This difference is sufficient to produce a ~5‑fold shift in octanol‑water partitioning, enabling the evaluation of lipophilicity‑driven changes in membrane flux without the confounding influence of additional alkyl groups present in N‑methyl or N‑benzyl analogs .

Structure‑Activity Relationship (SAR) Studies Centered on the Hydrogen‑Bond Donor Role of the Imine Proton

The free imine proton of the title compound serves as a critical hydrogen‑bond donor in target‑engagement models . Replacing it with a methyl group (N‑methylimino analog, HBD = 0) or benzyl group (N‑benzylimino analog, HBD = 0) abolishes this donor capacity, while the amino analog retains a donor but introduces an additional acceptor site that can re‑orient binding . Procuring the exact imino form is therefore mandatory for SAR studies that probe the energetic contribution of the imine N–H···acceptor hydrogen bond.

Quote Request

Request a Quote for 3-Imino-2-(prop-2-en-1-ylidene)cyclohexan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.